molecular formula C10H12BrNO3 B12119536 Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]- CAS No. 1344687-76-8

Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]-

Cat. No.: B12119536
CAS No.: 1344687-76-8
M. Wt: 274.11 g/mol
InChI Key: CKQOROJVNXDCJP-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]- is an organic compound characterized by the presence of a benzene ring, a bromo substituent, and an amino group linked to a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]- typically involves the following steps:

    Amination: The amino group can be introduced via nucleophilic substitution, where a suitable amine reacts with the bromo-substituted benzeneacetic acid derivative.

    Hydroxyethylation: The final step involves the reaction of the amino group with ethylene oxide or a similar reagent to introduce the hydroxyethyl chain.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The bromo group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in polar solvents.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a precursor for the preparation of various functionalized derivatives.

Biology:

  • Investigated for its potential as a biochemical probe due to its structural features.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Used in the development of novel drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bromo substituent may enhance the compound’s binding affinity through halogen bonding.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

    Benzeneacetic acid, 4-amino-: Lacks the bromo and hydroxyethyl groups, resulting in different reactivity and applications.

    Benzeneacetic acid, 4-bromo-: Lacks the hydroxyethylamino group, affecting its biological activity.

    Benzeneacetic acid, 4-[(bromoacetyl)amino]-: Contains a bromoacetyl group instead of a hydroxyethylamino group, leading to distinct chemical properties.

Uniqueness: Benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]- is unique due to the combination of its bromo and hydroxyethylamino substituents, which confer specific chemical reactivity and potential biological activity not found in its analogs.

This detailed overview provides a comprehensive understanding of benzeneacetic acid, 4-bromo-alpha-[(2-hydroxyethyl)amino]- and its significance in various scientific and industrial contexts

Properties

CAS No.

1344687-76-8

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

2-(4-bromophenyl)-2-(2-hydroxyethylamino)acetic acid

InChI

InChI=1S/C10H12BrNO3/c11-8-3-1-7(2-4-8)9(10(14)15)12-5-6-13/h1-4,9,12-13H,5-6H2,(H,14,15)

InChI Key

CKQOROJVNXDCJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)NCCO)Br

Origin of Product

United States

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